molecular formula C11H11N3O B11900328 N,2-dimethyl-1,8-naphthyridine-3-carboxamide

N,2-dimethyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B11900328
M. Wt: 201.22 g/mol
InChI Key: JINKUPDIZRNLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-dimethyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound belonging to the class of naphthyridines These compounds are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-1,8-naphthyridine-3-carboxamide can be achieved through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions can occur at the methyl or carboxamide groups, resulting in new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines.

Scientific Research Applications

N,2-dimethyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-dimethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can intercalate with DNA segments, inhibiting the activity of topoisomerase II, which is crucial for DNA replication and cell division . This mechanism is similar to that of other naphthyridine derivatives used in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-dimethyl-1,8-naphthyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N,2-dimethyl-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C11H11N3O/c1-7-9(11(15)12-2)6-8-4-3-5-13-10(8)14-7/h3-6H,1-2H3,(H,12,15)

InChI Key

JINKUPDIZRNLEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.